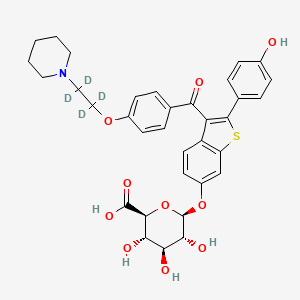

Raloxifene-d4 6-Glucuronide

Description

Contextualization of Raloxifene (B1678788) Metabolism in Biological Systems

Raloxifene undergoes extensive first-pass metabolism, primarily in the intestine and liver, after oral administration. drugbank.comfda.gov This process is characterized by a low absolute bioavailability of about 2%, meaning only a small fraction of the unchanged drug reaches systemic circulation. drugbank.comthermofisher.com The predominant metabolic pathway for raloxifene is not oxidation via the cytochrome P450 system, but rather glucuronidation, a phase II metabolic reaction. drugbank.commdpi.com

This extensive glucuronidation results in the formation of several metabolites, most notably Raloxifene-6-β-glucuronide (M1) and Raloxifene-4'-β-glucuronide (M2). fda.govnih.gov Studies have shown that these glucuronide conjugates can be interconverted with raloxifene through reversible systemic metabolism and enterohepatic cycling, which contributes to the drug's prolonged plasma elimination half-life of approximately 27.7 hours. fda.gov In plasma, unconjugated raloxifene accounts for less than 1% of the total circulating drug-related material. fda.gov While Raloxifene-6,4'-diglucuronide has also been identified, the 6- and 4'-monoglucuronides are the principal metabolites found in human plasma. drugbank.comfda.gov

Significance of Glucuronide Conjugation Pathways

Glucuronidation is a major pathway in drug metabolism, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. chiba-u.jp This process involves the transfer of a glucuronic acid moiety to a substrate, such as a drug or its metabolite. The addition of this highly polar group significantly increases the water solubility of the compound, which facilitates its elimination from the body, primarily through urine and bile. chiba-u.jp

In the case of raloxifene, several UGT isoforms are involved in its metabolism. The formation of Raloxifene-6-β-glucuronide is primarily catalyzed by UGT1A1 and UGT1A8, while Raloxifene-4'-β-glucuronide formation is mediated by UGT1A1, UGT1A8, and UGT1A10. nih.govnih.gov The liver and intestine are the main sites of raloxifene glucuronidation, with intestinal metabolism playing a significant role in its presystemic clearance. nih.govnih.gov The high rate of glucuronidation in the intestine is a key factor contributing to the low oral bioavailability of raloxifene. chiba-u.jp

Role of Deuterated Analogs in Metabolic Research

Deuterated analogs, such as Raloxifene-d4 6-Glucuronide, are indispensable tools in modern analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscispace.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. juniperpublishers.com Replacing hydrogen atoms with deuterium in a molecule results in a compound that is chemically almost identical to the original but has a higher molecular weight. juniperpublishers.com

This mass difference is the key to their utility as internal standards. texilajournal.com In a typical LC-MS analysis, a known amount of the deuterated standard is added to a biological sample (e.g., plasma) containing the analyte of interest (the non-deuterated compound). nih.govclearsynth.com The deuterated standard and the analyte behave very similarly during sample preparation and chromatographic separation. texilajournal.com However, due to their mass difference, they can be distinguished by the mass spectrometer. ijpsr.com

Identification of Key UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Raloxifene 6-Glucuronidation

The conversion of raloxifene to its 6-glucuronide metabolite is facilitated by specific UGT isoforms that are present in both the liver and extra-hepatic tissues. nih.gov Research has identified that the UGT1A family of enzymes is exclusively responsible for the glucuronidation of raloxifene. researchgate.net

In the liver, UGT1A1 has been identified as a primary enzyme responsible for the formation of raloxifene-6-glucuronide. nih.govresearchgate.netnih.gov Correlation analyses have confirmed the role of UGT1A1 in 6-β-glucuronidation within the liver. nih.gov While UGT1A9 is also a key hepatic UGT, its contribution is more associated with the formation of the 4'-glucuronide. nih.govresearchgate.net Studies using human liver microsomes have shown significant variability in the formation of raloxifene-6-glucuronide, which may be attributed to genetic polymorphisms in the UGT1A1 gene, such as the UGT1A1*28 allele, which is associated with reduced enzyme expression and metabolic clearance. nih.govnih.gov

Substrate Specificity and Enzyme Kinetics of Raloxifene Glucuronidation

The formation of raloxifene-6-glucuronide follows Michaelis-Menten kinetics in human liver, kidney, and intestinal microsomes. nih.govresearchgate.net The kinetic parameters, including the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint), have been characterized in various in vitro systems.

The apparent Km value represents the substrate concentration at which the enzymatic reaction rate is half of Vmax. For the formation of raloxifene-6-glucuronide, studies using expressed UGT1A8 have reported an apparent Km of 7.9 µM. nih.gov In human liver microsomes, a Km of approximately 8 µM has been observed for the formation of raloxifene-6-glucuronide. nih.gov For recombinant UGT1A8.1, the Km for 6-glucuronidation was found to be 15.0 µM. elsevierpure.com

Vmax signifies the maximum rate of the enzymatic reaction. For expressed UGT1A8, the Vmax for 6-β-glucuronidation has been determined to be 0.61 nmol/min/mg of protein. nih.gov In the case of recombinant UGT1A8.1, the Vmax for 6-glucuronidation was 111 pmol/min/mg protein. elsevierpure.com

Intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a measure of the intrinsic metabolic capacity of an enzyme for a specific substrate. The intrinsic clearance for the formation of raloxifene-6-glucuronide in intestinal microsomes was found to be 17 µL/min/mg. researchgate.netnih.gov This value was significantly higher than the corresponding value in liver microsomes, underscoring the importance of intestinal metabolism in the presystemic clearance of raloxifene. researchgate.netnih.gov The total tissue intrinsic clearances for the kidneys, intestine, and liver were estimated to be 3.4, 28.1, and 39.6 mL/min/kg, respectively. nih.gov

Enzyme Kinetics Data for Raloxifene 6-Glucuronide Formation

| Enzyme/System | Apparent Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance (µL/min/mg) |

| Expressed UGT1A8 | 7.9 nih.gov | 0.61 nih.gov | - |

| Human Liver Microsomes | ~8 nih.gov | - | - |

| Recombinant UGT1A8.1 | 15.0 elsevierpure.com | 0.111 elsevierpure.com | - |

| Intestinal Microsomes | - | - | 17 researchgate.netnih.gov |

An in-depth examination of the biochemical processes surrounding the formation of this compound reveals a complex interplay of enzymatic activity and genetic factors. This article focuses specifically on the influence of genetic polymorphisms on the enzymes responsible for this compound's synthesis and the underlying mechanism of its conjugation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H35NO10S |

|---|---|

Molecular Weight |

653.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1/i16D2,17D2 |

InChI Key |

MZPMSLSINDGEPM-KRDBCCLNSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=C(C=C5)O)N6CCCCC6 |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O |

Origin of Product |

United States |

Analytical Methodologies for Characterizing Raloxifene D4 6 Glucuronide

Application of Stable Isotope Labeling in Quantitative Analysis

Stable isotope labeling is a powerful technique in analytical chemistry, particularly for quantitative analysis using mass spectrometry. It involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H or D), into a molecule of interest. This labeling results in a compound that is chemically identical to the endogenous or unlabeled compound but has a higher mass. This mass difference is the key to its utility in quantitative assays.

Role of Deuterated Glucuronides as Internal Standards

In the analysis of drug metabolites, an ideal internal standard (IS) should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation and analysis. Deuterated glucuronides, such as Raloxifene-d4 6-Glucuronide, serve as excellent internal standards for the quantification of their non-labeled counterparts (e.g., Raloxifene (B1678788) 6-Glucuronide). nih.gov

The use of a stable isotope-labeled version of the analyte as an internal standard is considered the gold standard in quantitative mass spectrometry. nih.gov This is because the deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. Consequently, any loss of analyte during sample extraction, or fluctuations in instrument response, will be mirrored by the internal standard, leading to a highly accurate and precise measurement of the analyte's concentration. For instance, in studies quantifying raloxifene and its metabolites in plasma, deuterated standards of both the parent drug and its glucuronides have been utilized to ensure accuracy. nih.gov

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance in a sample. The core principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of unknown concentration (Raloxifene 6-Glucuronide). After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry.

The mass spectrometer distinguishes between the analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. For example, in the analysis of raloxifene glucuronides, specific mass transitions are monitored for both the analyte and the deuterated internal standard. nih.gov The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for variations in sample handling and instrument performance, providing a highly accurate and reliable quantification.

Below is a table summarizing typical mass transitions used in the LC-MS/MS analysis of raloxifene and its deuterated glucuronide metabolites.

| Compound | Parent Ion (m/z) | Product Ion (m/z) |

| Raloxifene | 474.2 | 112.2 |

| Raloxifene-d4 | 478.2 | 116.2 |

| Raloxifene 6-Glucuronide | 650.5 | 474.3 |

| This compound | 654.5 | 478.3 |

This data is illustrative and based on published methodologies. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate mass spectrometric quantification, especially when dealing with isomeric metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the separation of raloxifene and its glucuronides prior to their detection by mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods for the analysis of raloxifene and its metabolites typically utilize reversed-phase chromatography. thermofisher.comthermofisher.com Method development involves optimizing several parameters to achieve adequate separation of the parent drug and its glucuronide conjugates. Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, and the gradient elution profile. A common approach involves using a C18 or a more specialized column with a mobile phase consisting of an aqueous component (often with an acid additive like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijrrjournal.comnih.govscielo.brjchr.org

Ultra-Performance Liquid Chromatography (UPLC) Method Development

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and can operate at higher pressures than conventional HPLC systems. This results in significantly improved resolution, higher sensitivity, and faster analysis times. nih.gov The development of UPLC methods for this compound and related compounds follows similar principles to HPLC method development but with a focus on leveraging the increased efficiency of the UPLC system. nih.govresearchgate.net The higher resolution of UPLC is particularly advantageous for separating isomeric glucuronides, such as Raloxifene-6-Glucuronide and Raloxifene-4'-Glucuronide, which can be challenging to resolve with standard HPLC methods. nih.gov

Stationary Phase Selection for Glucuronide Separation (e.g., PFP columns)

The choice of the stationary phase is critical for achieving the desired selectivity in the separation of glucuronide metabolites. While traditional C18 columns are widely used, they may not always provide sufficient resolution for closely related compounds like glucuronide isomers. fortis-technologies.com In such cases, alternative stationary phases with different retention mechanisms are employed.

Pentafluorophenyl (PFP) columns have proven to be particularly effective for the separation of raloxifene and its glucuronide metabolites. thermofisher.comthermofisher.com The PFP stationary phase offers multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can lead to unique selectivity for aromatic and polar compounds. fortis-technologies.comphenomenex.comuhplcs.com This alternative selectivity is often necessary to resolve the isomeric raloxifene glucuronides, ensuring that each compound can be accurately quantified without interference from the others. thermofisher.comthermofisher.com

The table below provides an example of chromatographic conditions that have been used for the separation of raloxifene and its glucuronides.

| Parameter | Condition |

| Column | Hypersil GOLD PFP |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | Optimized for the specific column dimensions |

| Gradient | A gradient from a high aqueous to a high organic mobile phase composition |

This data is illustrative and based on published methodologies. thermofisher.comthermofisher.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) stands as the cornerstone for the detection and quantification of this compound in complex biological matrices. Its high selectivity and sensitivity enable accurate measurement even at low concentrations.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of drug metabolites. researchgate.net In the analysis of this compound, MS/MS facilitates the selective detection of the analyte by monitoring specific fragmentation patterns. The process involves the initial ionization of the molecule, selection of the precursor ion (the ionized this compound molecule), fragmentation of this ion through collision-induced dissociation, and subsequent detection of the resulting product ions.

A common fragmentation pathway for glucuronide conjugates in positive ionization mode involves the neutral loss of the glucuronic acid moiety (176 Da). researchgate.net For this compound, a characteristic transition involves the precursor ion [M+H]⁺ at m/z 654.5 fragmenting to the aglycone product ion at m/z 478.3. nih.gov This transition is highly specific and is often used for quantification.

Selected Reaction Monitoring (SRM) Parameter Optimization

Selected Reaction Monitoring (SRM) is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. researchgate.net The optimization of SRM parameters is crucial for achieving the best possible analytical performance. For this compound, this involves fine-tuning several instrumental settings.

Key optimized MS conditions for the analysis of Raloxifene glucuronides and their deuterated standards have been reported as follows: a positive ionization mode with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a collision voltage of 30 V. nih.gov The source temperature is typically set to 150 °C and the desolvation temperature to 350 °C. nih.gov The specific mass transition monitored for this compound is m/z 654.5 → 478.3. nih.gov

Table 1: Illustrative SRM Parameters for this compound

| Parameter | Value |

| Precursor Ion (m/z) | 654.5 |

| Product Ion (m/z) | 478.3 |

| Collision Energy (V) | 30 |

| Cone Voltage (V) | 30 |

Ionization Techniques for Glucuronide Analysis (e.g., ESI)

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of polar and thermally labile molecules like glucuronide conjugates. chromatographyonline.com It is a "soft" ionization method that typically produces intact protonated or deprotonated molecules, [M+H]⁺ or [M-H]⁻, respectively, with minimal fragmentation in the source. libretexts.org

For the analysis of this compound, positive polarity heated electrospray ionization (HESI) has been successfully employed. thermofisher.comthermofisher.com The positive ion mode is often preferred for glucuronides if the aglycone part of the molecule is a weak base and can be readily protonated. researchgate.net In negative ionization mode, glucuronides often produce characteristic fragment ions at m/z 175 and 113, corresponding to the glucuronic acid moiety. nih.gov

Method Validation Parameters for Glucuronide Quantification

To ensure the reliability and accuracy of quantitative analytical methods for this compound, a thorough validation process is required, adhering to guidelines set by regulatory agencies.

Linearity and Dynamic Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration range over which the method is linear. For the quantification of Raloxifene glucuronides, methods have demonstrated good linearity with correlation coefficients (r²) typically greater than 0.99. thermofisher.comnih.gov

In one study, the linear range for Raloxifene-6-glucuronide was established from 1.95 to 1000 nM. nih.gov Another method showed a linear range of 0.6 to 60 ng/mL for Raloxifene-6-glucuronide. thermofisher.comthermofisher.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For Raloxifene-6-glucuronide, a lower limit of quantification (LLOQ) has been reported at 1.95 nM. nih.gov In another study, the LOQ for Raloxifene-6-glucuronide was 0.6 ng/mL. thermofisher.com The LOQ for Raloxifene itself has been reported as low as 0.02 ng/mL. thermofisher.comthermofisher.com

Table 2: Summary of Method Validation Parameters for Raloxifene Glucuronide Analysis

| Compound | Linearity Range | LLOQ | r² |

| Raloxifene-6-glucuronide | 1.95–1000 nM | 1.95 nM | >0.99 |

| Raloxifene-6-glucuronide | 0.6–60 ng/mL | 0.6 ng/mL | 0.995 |

| Raloxifene | 0.02–2 ng/mL | 0.02 ng/mL | 0.995 |

Precision and Accuracy Assessments

The reliability of an analytical method is established through rigorous validation, with precision and accuracy being cornerstone parameters. Precision measures the closeness of repeated measurements, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), while accuracy reflects how close the measured value is to the true value.

For the analysis of Raloxifene-6-Glucuronide, which serves as a proxy for its deuterated analog, methods have demonstrated high precision and accuracy. In one UPLC-MS/MS method, the intra-day and inter-day precision for Raloxifene-6-Glucuronide (ral-6-Gluc) were evaluated at multiple concentration levels. nih.gov Similarly, another LC-MS/MS method for Raloxifene and its glucuronides reported precision better than 12% and accuracy within 100 ± 8.8% for all compounds analyzed. nih.govresearchgate.net A separate study established intra- and inter-day variance of less than 15% and accuracy within 85-115%. nih.gov

Table 1: Intra-day and Inter-day Precision of Raloxifene-6-Glucuronide Analysis

| Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |

|---|---|---|

| 1.28 | 8.0 | 9.6 |

| 20 | 6.2 | 7.0 |

| 640 | 1.6 | 4.1 |

Data sourced from a study on the characterization of raloxifene glucuronidation. nih.gov

Recovery and Matrix Effects in Biological Matrices (e.g., Plasma, Tissue Homogenates)

Analyzing analytes in complex biological matrices like plasma presents challenges due to the presence of endogenous components that can interfere with quantification. This interference is known as the matrix effect. Recovery experiments are performed to determine the efficiency of the extraction process.

High extraction recovery is essential for sensitive detection. Validated methods for Raloxifene and its glucuronides report high and consistent recovery from plasma and urine. nih.govresearchgate.net For instance, one validation study demonstrated an assay recovery of 88-110% from plasma. nih.gov Another method achieved recoveries greater than 92.5% from urine. nih.govresearchgate.net A separate LC-MS/MS assay reported recoveries exceeding 71% from human plasma. nih.gov

Matrix effects are assessed to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting substances from the biological sample. In a validated method for Raloxifene and its metabolites, the variance of the matrix effect was found to be less than 15%, indicating minimal impact on the analytical results. nih.gov

Table 2: Recovery of Raloxifene Glucuronides from Biological Matrices

| Analyte | Biological Matrix | Reported Recovery (%) |

|---|---|---|

| Raloxifene/Raloxifene Glucuronides | Plasma | 88 - 110 |

| Raloxifene/Raloxifene Glucuronides | Urine | > 92.5 |

| Raloxifene/Raloxifene-6-Glucuronide | Plasma | > 71 |

Data compiled from multiple analytical validation studies. nih.govresearchgate.netnih.gov

Sample Preparation Techniques for Glucuronide Extraction

Effective sample preparation is a critical step to isolate this compound from complex biological fluids, remove interfering substances, and concentrate the analyte before analysis. The choice of technique depends on the matrix, the required sensitivity, and the analytical platform.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up and concentrating analytes from biological samples. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. thermofisher.com

For Raloxifene and its glucuronide metabolites, including the deuterated standard, SPE is a common procedure. nih.gov A simple and rapid method utilizes a 96-well SPE plate format, which is amenable to high-throughput analysis. thermofisher.com An example of an SPE procedure for extracting Raloxifene glucuronides from human plasma involves the following steps: thermofisher.comthermofisher.com

Conditioning: The SPE sorbent is conditioned with methanol.

Equilibration: The sorbent is equilibrated with water.

Loading: The pre-treated plasma sample is loaded onto the plate.

Washing: The plate is washed with an acidic aqueous solution followed by methanol to remove impurities.

Elution: The target analyte, this compound, is eluted using methanol containing ammonia. thermofisher.comthermofisher.com

This technique provides robust, reproducible results and allows for increased sensitivity by enabling concentration of the analyte from a larger sample volume. thermofisher.com

Protein Precipitation and Liquid-Liquid Extraction

Protein precipitation (PPT) is a simpler, faster alternative to SPE for removing proteins from plasma samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample, which causes the proteins to denature and precipitate out of the solution. nih.gov Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte of interest. One study found that a mixture of methanol and acetonitrile (2:1, v/v) provided the best extraction recovery for Raloxifene and its metabolites. nih.gov

Liquid-liquid extraction (LLE) is another classic technique used for sample cleanup. It separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For the related compound Raloxifene, LLE has been used for extraction from plasma using methyl tert-butyl ether (MTBE) as the organic solvent. scielo.br The process generally involves mixing the plasma sample with the organic solvent, separating the two liquid phases, and then evaporating the organic solvent to concentrate the analyte. scielo.br

Biological Implications and Functional Aspects of Raloxifene 6 Glucuronide

Metabolic Fate and Disposition in In Vitro and Preclinical Models

In vitro studies using human liver and intestinal microsomes have been instrumental in elucidating the formation of Raloxifene (B1678788) 6-Glucuronide. This metabolite is formed through conjugation by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, UGT1A1 and the extra-hepatic UGT1A8 have been identified as the primary enzymes responsible for its formation researchgate.netnih.govmedchemexpress.com. UGT1A9 also contributes to a lesser extent nih.gov. In preclinical rat models, Raloxifene-6-glucuronide is the major metabolite detected in various intestinal segments and the liver tsu.edu.

| Enzyme | Location | Role in Ral-6-Gluc Formation | Source |

|---|---|---|---|

| UGT1A1 | Liver, Intestine | Primary | nih.govresearchgate.netnih.govmedchemexpress.com |

| UGT1A8 | Intestine (Extra-hepatic) | Primary | nih.govresearchgate.netnih.govmedchemexpress.com |

| UGT1A9 | Liver | Minor | nih.govnih.gov |

Raloxifene has a prolonged elimination half-life of 27 to 32 hours, which is largely attributed to significant enterohepatic recirculation drugbank.com. This process involves the biliary excretion of metabolites like Raloxifene 6-Glucuronide from the liver into the intestine nih.gov. Once in the intestine, the glucuronide can be acted upon by gut bacteria and the liberated parent drug can be reabsorbed into the systemic circulation nih.govyoutube.com. This cycle of excretion and reabsorption significantly extends the presence of the drug in the body drugbank.com. The importance of this pathway is highlighted by studies where the co-administration of cholestyramine, a bile acid sequestrant that interrupts enterohepatic cycling, reduced the absorption of raloxifene by 60% drugbank.comnih.gov.

The gut microbiome plays a pivotal role in the enterohepatic recycling of raloxifene. Bacteria residing in the gut produce β-glucuronidase enzymes, which are capable of cleaving the glucuronide moiety from metabolites like Raloxifene 6-Glucuronide nih.govyoutube.com. This enzymatic process, known as deglucuronidation, reverts the metabolite back to the parent compound, raloxifene nih.gov. The liberated raloxifene is then available for reabsorption from the intestine back into the bloodstream, contributing to secondary plasma concentration peaks and a longer half-life nih.govyoutube.com. Studies using human fecal extracts have confirmed that Raloxifene 6-Glucuronide is readily deglucuronidated, though the rate of this process shows high variability between individuals nih.govnih.govresearchgate.net. The mean deglucuronidation rate for Raloxifene 6-Glucuronide was found to be 53.3 nmol/min/mg of bacterial protein, with up to a 9-fold variation between individuals nih.gov.

Interaction with Drug Transporters

The disposition of the polar Raloxifene 6-Glucuronide metabolite is dependent on the activity of various drug transporters that facilitate its movement across cellular membranes in the liver and intestine nih.govsdu.dk.

Efflux transporters are critical for moving Raloxifene 6-Glucuronide out of cells, either into bile for elimination or back into circulation. Multidrug resistance-associated protein 2 (MRP2) and multidrug resistance-associated protein 3 (MRP3) have been identified as key efflux transporters for raloxifene glucuronides nih.govnih.gov. MRP2, located on the apical membrane of liver and intestinal cells, facilitates excretion into bile and the intestinal lumen, respectively nih.gov. MRP3 is found on the basolateral membrane, transporting substrates into the blood. Direct transport studies have confirmed that Raloxifene 6-Glucuronide is a substrate for both MRP2 and MRP3 nih.gov. For Raloxifene 6-Glucuronide, MRP3 appears to play a slightly larger role in the intestine, while MRP2 has a greater contribution in the liver nih.gov. One earlier study using an ATPase assay suggested Raloxifene 6-Glucuronide did not interact with MRP2, but more recent vesicular transport assays have confirmed it is a substrate nih.govnih.gov.

The uptake of Raloxifene 6-Glucuronide from the blood into hepatocytes is mediated by organic anion transporting polypeptides (OATPs) nih.govresearchgate.net. In vitro studies using HEK293 cells expressing specific transporters have shown that Raloxifene 6-Glucuronide is a substrate of OATP1B1, OATP1B3, and OATP2B1 nih.govnih.govresearchgate.net. Among these, the metabolite demonstrates the highest apparent affinity for OATP1B3 nih.gov. The OATP1B1- and OATP2B1-mediated in vitro clearances were both approximately 95% lower than the clearance mediated by OATP1B3 nih.gov. Considering the abundance of these transporters in the liver, OATP1B3 is estimated to account for 94% of the total tissue uptake clearance for Raloxifene 6-Glucuronide nih.gov.

| Transporter | Type | Interaction | Kinetic Parameter (Km) | Source |

|---|---|---|---|---|

| MRP2 | Efflux | Substrate | 14.0 µM | nih.gov |

| MRP3 | Efflux | Substrate | 42.5 µM | nih.gov |

| OATP1B1 | Uptake | Substrate | 15.8 µM | nih.gov |

| OATP1B3 | Uptake | Substrate | 3.2 µM | nih.gov |

| OATP2B1 | Uptake | Substrate | 17.0 µM | nih.gov |

Estrogen Receptor Binding Affinity of the Metabolite

A crucial aspect of a drug metabolite is its pharmacological activity relative to the parent compound. Competitive binding assays using MCF-7 cell cytosolic fractions as a source of estrogen receptors have been performed to determine the binding affinity of Raloxifene 6-Glucuronide. These studies show that the glucuronide conjugate has a significantly lower affinity for the estrogen receptor compared to raloxifene nih.govnih.gov. The half-maximal inhibitory concentration (IC50) for Raloxifene 6-Glucuronide was found to be approximately 2.9 x 10⁻⁷ M, whereas the parent raloxifene had an IC50 of about 4.0 x 10⁻¹⁰ M nih.gov. This indicates that the glucuronidation at the 6-position results in a roughly 725-fold decrease in binding affinity, rendering the metabolite largely inactive at the estrogen receptor.

| Compound | IC50 (M) | Relative Affinity vs. Raloxifene | Source |

|---|---|---|---|

| Raloxifene | (4.0 ± 3.5) x 10-10 | 1 | nih.gov |

| Raloxifene 6-Glucuronide | (2.9 ± 0.8) x 10-7 | ~1/725 | nih.gov |

Selectivity in Ion Channel Modulation (e.g., Kv4.3 Channel Activity)

Research into the pharmacological actions of raloxifene and its primary metabolites has extended to their effects on various ion channels, which are crucial for cellular excitability and signaling. A key area of investigation has been the modulation of voltage-gated potassium channels, particularly the Kv4.3 channel, which plays a significant role in cardiac and neuronal function.

Studies have demonstrated that while the parent compound, raloxifene, can inhibit Kv4.3 channels, its glucuronidated metabolites exhibit a distinct lack of activity. Specifically, research utilizing whole-cell patch-clamp techniques on Chinese hamster ovary (CHO) cells expressing Kv4.3 channels found that raloxifene decreased the Kv4.3 currents with a half-maximal inhibitory concentration (IC50) of 2.0 μM. This inhibition was shown to be independent of estrogen receptors.

The table below summarizes the observed effects of raloxifene and its glucuronide metabolites on Kv4.3 channel activity, illustrating the selectivity of this interaction.

| Compound | Effect on Kv4.3 Channel | IC50 | Estrogen Receptor Dependence |

| Raloxifene | Inhibition | 2.0 μM | Independent |

| Raloxifene-d4 6-Glucuronide | Little to no effect | Not applicable | Not applicable |

| Raloxifene-4'-glucuronide | Little to no effect | Not applicable | Not applicable |

Advanced Research Applications and Future Directions

Utilization of Raloxifene-d4 6-Glucuronide in Metabolic Tracing Studies

The primary application of this compound is as an internal standard in metabolic tracing studies. Due to its isotopic labeling, it is chemically identical to the endogenous Raloxifene (B1678788) 6-Glucuronide but distinguishable by mass spectrometry. This property allows for the accurate quantification of the metabolite in complex biological matrices such as plasma and urine.

In these studies, a known amount of the deuterated standard is spiked into a biological sample. During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the endogenous metabolite to the deuterated standard is measured. This ratio allows for the precise determination of the concentration of the endogenously formed Raloxifene 6-Glucuronide, correcting for any loss of analyte during sample preparation and analysis. The use of deuterated internal standards, including Raloxifene-d4, this compound, and Raloxifene-d4 4'-Glucuronide, is a cornerstone of modern quantitative bioanalysis, providing the high level of accuracy and precision required for pharmacokinetic and metabolic studies. nih.gov

Integration with "Omics" Technologies for Comprehensive Metabolite Profiling

While comprehensive metabolomics studies specifically employing this compound are not yet widely published, the integration of stable isotope labeling with "omics" technologies, particularly pharmacogenomics, has provided significant insights into raloxifene metabolism. Pharmacogenomics studies have successfully identified genetic variants that influence the variability in raloxifene glucuronidation.

For instance, research has focused on the UDP-glucuronosyltransferase (UGT) enzymes responsible for the formation of raloxifene glucuronides. nih.gov A significant association has been found between polymorphisms in the UGT1A8 gene and the formation of raloxifene glucuronide metabolites. nih.gov Individuals with certain UGT1A8 genotypes, such as the UGT1A8*2 variant, have been shown to have altered rates of raloxifene glucuronide formation in jejunum tissue. nih.gov This integration of genetic information with metabolic data allows for a more comprehensive understanding of inter-individual differences in drug response.

The future direction in this area involves coupling stable isotope tracing with broader metabolomics platforms. This would enable researchers to not only quantify the primary metabolites but also to trace the metabolic impact of raloxifene on other endogenous pathways, providing a systems-level view of its pharmacological effects.

Development of Predictive Models for Glucuronidation Variability

A significant challenge in the clinical use of raloxifene is the high inter-individual variability in its pharmacokinetics. nih.gov The development of predictive models for this variability is a key area of research. These models aim to integrate various factors, including genetics, to forecast an individual's metabolic profile for raloxifene.

The identification of functional polymorphisms in UGT enzymes is a critical component of these models. Studies have demonstrated that genetic variants in UGT1A8 are significantly correlated with plasma levels of both Raloxifene-6-Glucuronide and Raloxifene-4'-Glucuronide. nih.gov This suggests that an individual's UGT1A8 genotype can be a predictive biomarker for their capacity to metabolize raloxifene. nih.gov

Below is a data table summarizing the impact of UGT1A8 genotypes on raloxifene glucuronide formation, illustrating the basis for such predictive models.

| UGT1A8 Genotype Group | Predicted Metabolizer Phenotype | Relative Plasma Glucuronide Levels |

|---|---|---|

| 1/3 | Slow | Increased |

| 1/1 or 1/2 | Intermediate | - |

| 2/2 | Fast | Decreased |

These findings underscore the potential for pharmacogenomic testing to personalize raloxifene therapy by predicting an individual's metabolic response.

Novel Approaches for In Vitro and Ex Vivo Metabolism Research

The characterization of raloxifene's metabolic pathways relies heavily on in vitro and ex vivo research models. Novel approaches in this area continue to refine our understanding of the enzymes and tissues involved in its glucuronidation.

A key in vitro technique involves the use of human liver and intestinal microsomes, which contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov These systems have been instrumental in identifying the specific UGT isoforms that catalyze the formation of Raloxifene-6-Glucuronide and Raloxifene-4'-Glucuronide. nih.gov Furthermore, cell lines engineered to overexpress specific UGT enzymes, such as HEK293 cells, have been used to confirm the roles of UGT1A1, UGT1A8, UGT1A9, and UGT1A10 in raloxifene metabolism. nih.gov

An innovative approach for producing glucuronide metabolite standards for research involves a bioconversion process utilizing microorganisms. For example, the microorganism Streptomyces sp. has been successfully used to generate raloxifene glucuronides, including the diglucuronide metabolite, for use as analytical standards in validation studies.

The following table summarizes the kinetic parameters of UGT1A8 in the formation of raloxifene glucuronides, derived from in vitro studies.

| Metabolite | Apparent Km (μM) | Vmax (nmol/min/mg of protein) |

|---|---|---|

| Raloxifene-6-Glucuronide | 7.9 | 0.61 |

| Raloxifene-4'-Glucuronide | 59 | 2.0 |

These in vitro and ex vivo models are essential for elucidating the fundamental mechanisms of raloxifene metabolism and for investigating potential drug-drug interactions.

Methodological Advancements in Isotopic Labeling and Quantitative Bioanalysis

The accurate quantification of raloxifene and its metabolites in biological samples is fundamental to understanding its pharmacokinetics. Methodological advancements in isotopic labeling and quantitative bioanalysis have significantly improved the sensitivity and specificity of these measurements.

The use of stable isotope-labeled internal standards, such as Raloxifene-d4, this compound, and Raloxifene-d4 4'-Glucuronide, is a critical advancement. nih.gov When coupled with LC-MS/MS, these standards enable the development of highly robust and reliable analytical methods. thermofisher.com

Recent methods have achieved impressive levels of sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range for raloxifene and its glucuronide metabolites in human plasma. thermofisher.com These methods often employ advanced sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances from the biological matrix and concentrate the analytes of interest. researchgate.net

The table below provides an example of the linear dynamic ranges achieved in a validated LC-MS/MS method for the quantification of raloxifene and its glucuronide metabolites.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (R²) |

|---|---|---|

| Raloxifene | 0.02 - 2 | 0.995 |

| Raloxifene-4'-Glucuronide | 3 - 300 | 0.996 |

| Raloxifene-6-Glucuronide | 0.6 - 60 | 0.995 |

These methodological advancements are crucial for conducting detailed pharmacokinetic studies and for investigating the impact of various factors, such as genetics and co-administered drugs, on the disposition of raloxifene.

Q & A

Basic Research Questions

Q. What are the primary UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of Raloxifene-d4 6-Glucuronide, and what are their kinetic parameters?

- Answer : this compound is primarily formed by UGT1A1 and UGT1A7. Expressed UGT1A8 catalyzes this reaction with an apparent Km of 7.9 μM and Vmax of 0.61 nmol/min/mg of protein . UGT1A1 also contributes to hepatic 6-glucuronidation, but kinetic parameters are less defined due to substrate solubility limitations . Intestinal microsomes show 8-fold higher activity for 6-glucuronide formation compared to liver microsomes, with intrinsic clearance values of 17 μL/min/mg in intestinal models .

Q. How does the metabolic ratio of Raloxifene 6-Glucuronide to 4'-Glucuronide vary across experimental models?

- Answer : In human intestinal microsomes, the intrinsic clearance of the 4'-glucuronide is 5.6-fold higher than the 6-glucuronide, making 4'-glucuronide the dominant plasma metabolite . However, in hiPSC-derived intestinal epithelial cells (hiPSC-SIECs), 6-glucuronide metabolic rates are 12-fold higher than in primary human cells (hPECs), reversing the ratio (4':6 = 0.60 in hiPSC-SIECs vs. 7.9 in hPECs) . This highlights model-dependent UGT expression differences.

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Answer : High-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, validated methods for morphine glucuronides (e.g., morphine 6-glucuronide) use hybrid quadrupole linear ion-trap systems with sensitivity down to ng/mL levels . Similar approaches can be adapted, incorporating deuterated internal standards (e.g., Raloxifene-d4) to correct for matrix effects .

Advanced Research Questions

Q. How can discrepancies in glucuronide metabolic ratios between in vitro models and human data be reconciled?

- Answer : Discrepancies arise from variations in UGT isoform expression. For example, hiPSC-SIECs overexpress nonspecific UGTs (e.g., UGT1A1, UGT2B15) compared to hPECs, skewing 6-glucuronide production . To address this, researchers should:

- Validate models using correlation analyses (e.g., UGT1A1 activity in liver vs. intestinal microsomes) .

- Normalize data to isoform-specific activity (e.g., UGT1A8/1A10 for intestinal metabolism) .

- Use multi-model systems (e.g., combined liver-intestinal microsomes) to mimic in vivo conditions .

Q. What experimental strategies can optimize the detection of low-abundance this compound in pharmacokinetic studies?

- Answer :

- Enzymatic hydrolysis inhibition : Add β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to prevent metabolite degradation .

- Enhanced MS sensitivity : Use ion-pairing agents (e.g., ammonium formate) or collision-induced dissociation optimization to improve glucuronide fragmentation .

- Tracer studies : Incorporate stable isotopes (e.g., <sup>13</sup>C-labeled glucuronic acid) to track conjugation pathways .

Q. Does this compound interact with protective binding proteins, similar to morphine 6-glucuronide and phosphatidylethanolamine-binding protein (PEBP)?

- Answer : While direct evidence is lacking for this compound, studies on morphine 6-glucuronide show that PEBP binding prolongs its half-life by shielding it from enzymatic degradation . Researchers could:

- Apply native mass spectrometry to screen for this compound–protein interactions .

- Use pull-down assays with immobilized glucuronide analogs to identify binding partners .

Key Methodological Recommendations

- For enzyme kinetics : Use alamethicin-treated microsomes to unmask latent UGT activity, increasing 6-glucuronide formation by 8-fold .

- For translational relevance : Prioritize human intestinal microsomes over cell lines (e.g., Caco-2) due to higher UGT1A8/1A10 expression .

- For metabolite stability : Store samples at -80°C with protease/glucuronidase inhibitors to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.